molecular formula C8H13N3O4 B1589821 N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide CAS No. 120428-80-0

N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide

Cat. No. B1589821
M. Wt: 215.21 g/mol
InChI Key: GJOHDELICCIKOS-UHFFFAOYSA-N
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Description

N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide, also known as AOAA, is a chemical compound that has been widely used in scientific research for its ability to inhibit the enzyme aminotransferase. This enzyme is responsible for the transfer of amino groups between amino acids and plays a crucial role in the metabolism of amino acids in the body. AOAA has been used to study the effects of aminotransferase inhibition on various biochemical and physiological processes in the body.

Scientific Research Applications

Chemical Properties and Synthesis

N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide, commonly known as a derivative of piracetam, showcases its significance in scientific research through various studies highlighting its synthesis, chemical properties, and biological activities. Piracetam itself is recognized for its nootropic properties, widely utilized in treating central nervous system disorders, enhancing learning, memory, and brain metabolism. Research emphasizes different biological activities associated with piracetam and its derivatives, along with their synthetic methodologies, presenting promising effects in managing and treating diseases such as alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury (Dhama et al., 2021).

properties

IUPAC Name

2-[[2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetyl]amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c9-6(13)2-10-7(14)4-11-3-5(12)1-8(11)15/h5,12H,1-4H2,(H2,9,13)(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOHDELICCIKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)NCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470812
Record name N~2~-[(4-Hydroxy-2-oxopyrrolidin-1-yl)acetyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide

CAS RN

120428-80-0
Record name N~2~-[(4-Hydroxy-2-oxopyrrolidin-1-yl)acetyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold mixture of 4-hydroxy-2-oxo-1-pyrrolidineacetic acid (1 g) and glycinamide (700 mg) in dimethylformamide (20 ml), dicyclohexylcarbodiimide (1.3 g) was added at once. Stirring was continued for 5 hours at room temperature, then the solvent was removed under vacuum. The residue was suspended in water (20 ml) and stirred for 30 minutes at room temperature. The insoluble material was filtered off and the filtrate evaporated to dryness. The residue was triturated with 2-propanol to yield the title compound (700 mg).
[Compound]
Name
ice
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0 (± 1) mol
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1 g
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700 mg
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1.3 g
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20 mL
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Synthesis routes and methods II

Procedure details

A solution of 11.8 g (34.3 mol) of 2-methylpropyl 3-carbamoylmethyl-Beta-hydroxy-2-(1-methylethyl)-4-oxo-1-imidazolidinebutanoate in 90 ml of dimethylformamide and 10 ml of water was gently refluxed (external temp. 130° C.) for 24 hours. The solvent was evaporated under reduced pressure. The oily residue was taken up with 40 ml of ethanol and stirred at 0° C. for 30 minutes. The precipitate was collected and crystallized from ethanol/isopropanol 1:1 to give 2.5 g of the title compound as a white powder, m.p. 158°-160° C. Mass spectrum (E.I., 70 eV, 1.5 mA), m/z=197 (M+ --H2O), 180. IR spectrum (oil mull): 3420, 3320, 3220, 1680, 1655 and 1630 cm-1.
Name
2-methylpropyl 3-carbamoylmethyl-Beta-hydroxy-2-(1-methylethyl)-4-oxo-1-imidazolidinebutanoate
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11.8 g
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90 mL
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Quantity
10 mL
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Synthesis routes and methods III

Procedure details

A mixture of ethyl 4-hydroxy-2-oxo-1-pyrrolidineacetate (0.5 g) and glycinamide (0.6 g) was stirred under nitrogen at 80° C. for 4 hours. After cooling, the mixture was chromatographed on a silica gel column, by eluting with dichloromethane/methanol 7:3, affording the title compound (250 mg).
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0.5 g
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0.6 g
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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CC(C)COC(=O)CC(O)CN1CC(=O)N(CC(N)=O)C1C(C)C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide
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